2-Bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid
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Overview
Description
2-Bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a cycloheptane ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid typically involves the bromination of a precursor thiophene compound followed by cyclization and carboxylation reactions. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position on the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can help in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Reduction Products: Alcohols and aldehydes are the major products of reduction reactions.
Scientific Research Applications
2-Bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the development of advanced materials and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to various biological molecules. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: A simpler thiophene derivative with a bromine atom at the 2-position.
2-Bromo-3-thiophenecarboxylic acid: Similar structure but lacks the cycloheptane ring.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group at the 2-position.
Uniqueness
2-Bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H11BrO2S |
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Molecular Weight |
275.16 g/mol |
IUPAC Name |
2-bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H11BrO2S/c11-9-8(10(12)13)6-4-2-1-3-5-7(6)14-9/h1-5H2,(H,12,13) |
InChI Key |
FFHYOVMCRHAREF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)O)Br |
Origin of Product |
United States |
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